molecular formula C24H25N3O4S B2432202 2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide CAS No. 900004-08-2

2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B2432202
CAS No.: 900004-08-2
M. Wt: 451.54
InChI Key: DZUXYOHNVHYLEZ-UHFFFAOYSA-N
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Description

2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide is a useful research compound. Its molecular formula is C24H25N3O4S and its molecular weight is 451.54. The purity is usually 95%.
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Scientific Research Applications

Antifolate Inhibitors

Compounds with structural elements similar to the query have been investigated for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair, making them targets for anticancer drugs. For instance, derivatives of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine demonstrated potent inhibitory activity against human TS and DHFR, suggesting their utility in cancer treatment (Gangjee et al., 2008).

Anticancer Activity

Research on 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives revealed selective cytotoxic effects against leukemia cell lines, indicating the potential of these compounds in leukemia treatment (Horishny et al., 2021).

Herbicidal Activity

Studies on compounds with pyrimidin-2-yl components, such as ZJ0273, have demonstrated broad-spectrum herbicidal activity, useful for weed control in agriculture (Yang et al., 2008).

Crystal Structure Analysis

Analysis of crystal structures of compounds containing diaminopyrimidin-2-yl and sulfanylacetamide components has contributed to understanding the molecular conformations and potential interactions of similar compounds, which is valuable in drug design and development (Subasri et al., 2017).

Properties

IUPAC Name

2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-16(2)30-14-8-13-27-23(29)22-21(18-11-6-7-12-19(18)31-22)26-24(27)32-15-20(28)25-17-9-4-3-5-10-17/h3-7,9-12,16H,8,13-15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUXYOHNVHYLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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